tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1315366-05-2
VCID: VC16487771
InChI: InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-6-9-4-10-7-15-8-11(5-9)12(10)17/h9-12,15,17H,4-8H2,1-3H3,(H,16,18)
SMILES:
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol

tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate

CAS No.: 1315366-05-2

Cat. No.: VC16487771

Molecular Formula: C14H26N2O3

Molecular Weight: 270.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate - 1315366-05-2

Specification

CAS No. 1315366-05-2
Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
IUPAC Name tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl)methyl]carbamate
Standard InChI InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-6-9-4-10-7-15-8-11(5-9)12(10)17/h9-12,15,17H,4-8H2,1-3H3,(H,16,18)
Standard InChI Key UTSWUEAAFXLCGZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1CC2CNCC(C1)C2O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 3-azabicyclo[3.3.1]nonane core, a bridged bicyclic system with a tertiary amine at position 3 and a hydroxymethyl group at position 7. The tert-butyl carbamate group (-OC(=O)NC(C)(C)₃) serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₆N₂O₃
Molecular Weight270.37 g/mol
IUPAC Nametert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl)methyl]carbamate
Canonical SMILESCC(C)(C)OC(=O)NCC1CC2CNCC(C1)C2O
InChIKeyUTSWUEAAFXLCGZ-UHFFFAOYSA-N

The bicyclic framework imposes conformational rigidity, which is critical for receptor binding selectivity . The hydroxy group at position 9 enhances solubility in polar solvents, while the tert-butyl carbamate provides lipophilicity, balancing pharmacokinetic properties.

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with the functionalization of 3-azabicyclo[3.3.1]nonane precursors. A representative pathway involves:

  • Bicyclic Core Formation: Cyclization of aminodiols under acidic conditions yields the 3-azabicyclo[3.3.1]nonane skeleton .

  • Hydroxymethyl Introduction: Alkylation at position 7 with formaldehyde derivatives installs the hydroxymethyl group.

  • Carbamate Protection: Reaction with tert-butyl isocyanate in the presence of a base forms the carbamate moiety, achieving >90% yield in optimized conditions.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 80°C, 12 h75
HydroxymethylationCH₂O, NaBH₃CN, MeOH82
Carbamate Formationtert-butyl isocyanate, Et₃N91

Purification and Characterization

Purification via flash chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR confirm structural integrity. Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 271.4, aligning with the molecular weight.

Applications in Pharmaceutical Research

Sigma Receptor Ligands

Structural analogs of this compound, such as WC-26 and WC-59, exhibit nanomolar affinity for σ₂ receptors (Kᵢ = 0.82–2.58 nM) with >500-fold selectivity over σ₁ subtypes . The azabicyclo[3.3.1]nonane scaffold is pivotal for this selectivity, as truncating the bridgehead nitrogen spacing reduces binding efficacy .

Table 3: Receptor Binding Affinities of Analogous Compounds

Compoundσ₂ Kᵢ (nM)σ₁ Kᵢ (nM)Selectivity (σ₁/σ₂)
WC-262.581,438557
WC-590.821,7122,087

Radiopharmaceutical Development

The compound’s fluorine-18 derivative, [¹⁸F]WC-59, demonstrates specific binding to σ₂ receptors in murine breast tumor models (Kₐ = ~2 nM), highlighting its potential as a PET imaging agent for cancer diagnostics . Radiolabeling via nucleophilic substitution of a mesylate precursor achieves radiochemical purity >99.9% and specific activity ≥4,200 mCi/μmol .

Future Directions and Challenges

Targeted Drug Delivery

Functionalization of the hydroxy group with prodrug linkers (e.g., ester or carbonate derivatives) could enable tumor-specific activation, leveraging σ₂ receptor overexpression in cancer cells .

Synthetic Methodology Improvements

Developing enantioselective routes to access stereochemically pure variants remains a challenge. Catalytic asymmetric hydrogenation or enzymatic resolution may address this gap .

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